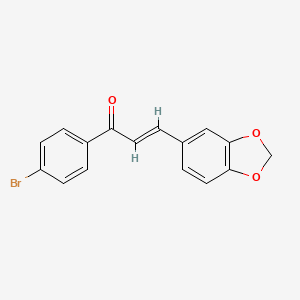
3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)-2-propen-1-one
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)-2-propen-1-one, also known as MDBP, is a synthetic compound that belongs to the family of cathinones. Cathinones are a class of synthetic drugs that are structurally similar to amphetamines and have stimulant properties. MDBP is a relatively new compound that has gained attention in the scientific community due to its potential applications in scientific research.
Applications De Recherche Scientifique
Molecular and Electronic Structures
- Polarized Molecular-Electronic Structures and Supramolecular Aggregation : Compounds similar to 3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)-2-propen-1-one exhibit polarized molecular-electronic structures, crucial for understanding their chemical interactions and properties. These structures are linked by hydrogen bonds and π–π stacking interactions, relevant for materials science and molecular engineering (Low et al., 2004).
Structural Characterization and Applications
- Crystal Structure and DFT Calculations for Biological Applications : Detailed structural characterization, including crystal structure and Density Functional Theory (DFT) calculations, provides insights into the potential biological applications of related compounds. The study of geometrical and electronic parameters aids in assessing utility in various biological fields (Jayaraj & Desikan, 2020).
Chemical Synthesis and Reactions
- Synthesis and Reaction Mechanisms : Studies on the synthesis of compounds similar to the one , such as the use of bakers' yeast for enantioselective conjugate reduction, highlight the chemical properties and reaction mechanisms. These insights are essential for developing new synthetic routes and applications in pharmaceuticals (Clark et al., 1999).
Antimicrobial and Anticancer Activities
- Biological Evaluation as Anticancer and Antibacterial Agents : Research has focused on the eco-sustainable synthesis of derivatives for evaluating their potential as anticancer, antibacterial, and DNA-binding agents. These studies indicate possible medical applications, particularly in developing new therapeutics (Gupta et al., 2016).
Photochemical Applications
- Photochemically Masked Photoinitiators for Polymerization : Studies on 1,3-benzodioxole derivatives in photochemical contexts, like the use of naphthodioxinone-1,3-benzodioxole as a photoinitiator, expand the understanding of these compounds in material sciences, particularly in polymer chemistry (Kumbaraci et al., 2012).
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9H,10H2/b7-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCQVUUNFUZOBZ-LREOWRDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36716-01-5 | |
| Record name | NSC83477 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-BROMO-3,4-(METHYLENEDIOXY)-CHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]propanamide](/img/structure/B3906748.png)
![N,N,N'-trimethyl-N'-[1-(5-phenylpentanoyl)-3-piperidinyl]-1,3-propanediamine](/img/structure/B3906749.png)
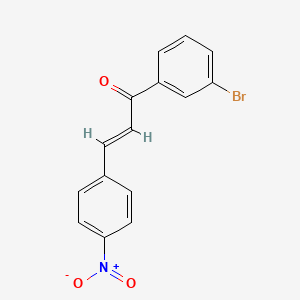
![N-({1-[2-(methylthio)benzoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B3906767.png)
![1-[(4-nitrophenyl)acetyl]-3-(3-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3906769.png)
![N-(4-{2-oxo-2-[(2-pyridin-3-ylethyl)amino]ethyl}phenyl)butanamide](/img/structure/B3906774.png)
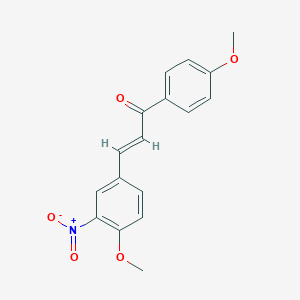
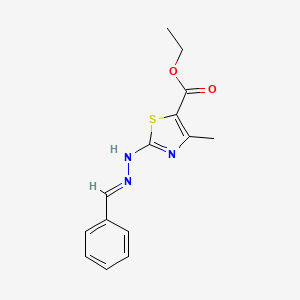
![3-(2-furyl)acrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B3906796.png)

![N'-{[2-(2-naphthyloxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B3906802.png)
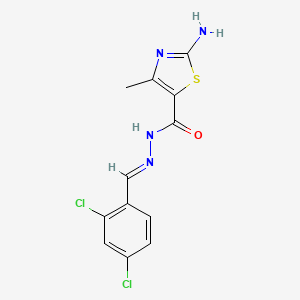
![1-[3-(2-furyl)acryloyl]-2-(2-propyn-1-ylthio)-1H-benzimidazole](/img/structure/B3906822.png)
